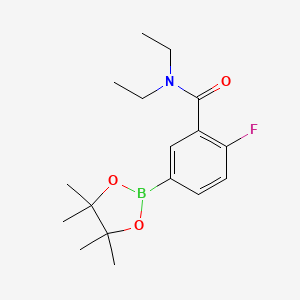
6-Bromo-5-chloro-1H-indole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-5-chloro-1H-indole-2-carbaldehyde is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-chloro-1H-indole-2-carbaldehyde typically involves multiple steps starting from simpler aromatic compounds. One common method involves the nitration of 1-bromo-2-chloro-4-methylbenzene, followed by reduction of the nitro group to form 5-bromo-4-chloro-2-methylaniline. This intermediate is then subjected to cyclization to form the indole ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-5-chloro-1H-indole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium-catalyzed cross-coupling reactions are common for substituting halogens.
Major Products Formed
Oxidation: Indole-3-carboxylic acid.
Reduction: Indole-2-carbinol.
Substitution: Various substituted indoles depending on the reagents used.
Applications De Recherche Scientifique
6-Bromo-5-chloro-1H-indole-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives.
Biology: Indole derivatives are known for their biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 6-Bromo-5-chloro-1H-indole-2-carbaldehyde is not well-documented. indole derivatives generally exert their effects by interacting with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromoindole: Another indole derivative with similar synthetic routes and applications.
5-Chloroindole: Shares the chloro substituent and has similar chemical properties.
Indole-3-carbaldehyde: Similar structure but lacks the halogen substituents.
Uniqueness
6-Bromo-5-chloro-1H-indole-2-carbaldehyde is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and the types of reactions it can undergo.
Propriétés
Formule moléculaire |
C9H5BrClNO |
|---|---|
Poids moléculaire |
258.50 g/mol |
Nom IUPAC |
6-bromo-5-chloro-1H-indole-2-carbaldehyde |
InChI |
InChI=1S/C9H5BrClNO/c10-7-3-9-5(2-8(7)11)1-6(4-13)12-9/h1-4,12H |
Clé InChI |
KEHKHHBCOXDGIF-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C=C(NC2=CC(=C1Cl)Br)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,4S,6R)-5-[(tert-butoxy)carbonyl]-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B13026789.png)

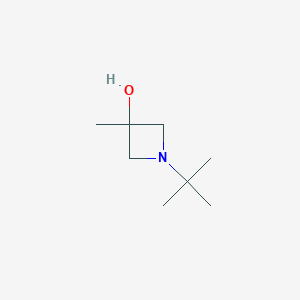
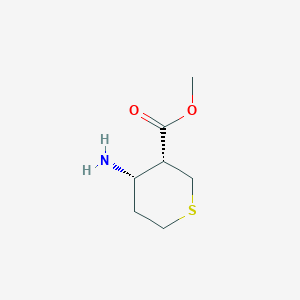
![8-Bromo-6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B13026816.png)
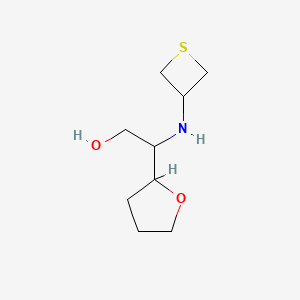

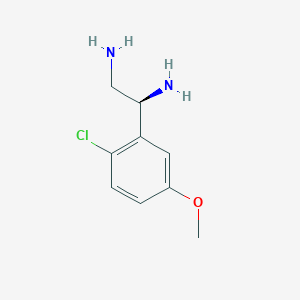
![4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B13026843.png)

